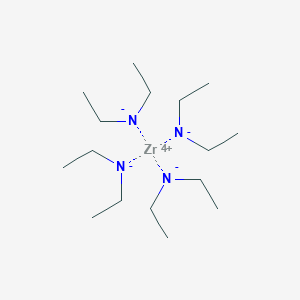
三苯基膦氢溴酸盐
概述
描述
Triphenylphosphine hydrobromide is a chemical compound formed by the combination of triphenylphosphine and hydrobromic acid. It is commonly used in organic synthesis as a source of anhydrous hydrogen bromide and as a catalyst in various chemical reactions . This compound is known for its versatility and effectiveness in facilitating a range of chemical transformations.
科学研究应用
Triphenylphosphine hydrobromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a catalyst and reagent in various organic synthesis reactions, including the formation of THP ethers from tertiary alcohols.
Medicinal Chemistry: It is involved in the preparation of uridine derivatives, which are used as substrate donor analogs for glycosyltransferases.
Industrial Chemistry: It is used in the preparation of tensioactive and antibacterial deoxyglycoside compounds.
作用机制
Target of Action
Triphenylphosphine hydrobromide primarily targets alkynes, alkenes, and allenes . These unsaturated hydrocarbons are common substrates in a wide range of transformations, including nucleophilic substitution reactions, metallation reactions, and transition metal-catalyzed cross-coupling reactions .
Mode of Action
Triphenylphosphine hydrobromide acts as a mild source of anhydrous HBr . It interacts with its targets through electrophilic addition , a process that provides a uniform approach towards branched alkyl and alkenyl halides . Triphenylphosphine tends to further react with formed alkyl bromides to produce phosphonium salts .
Biochemical Pathways
The compound affects the hydrobromination pathway of alkynes and alkenes . This pathway is crucial for the synthesis of organic halides, which play a significant role in various chemical transformations . Triphenylphosphine hydrobromide can also replace other halogenating reagents in the halo-Prins reaction, ether cleavage, and deoxy-bromination reactions .
Result of Action
The result of the action of Triphenylphosphine hydrobromide is the formation of alkyl and alkenyl bromides . These bromides are important intermediates in various chemical reactions, including nucleophilic substitution reactions, metallation reactions, and transition metal-catalyzed cross-coupling reactions .
生化分析
Biochemical Properties
Triphenylphosphine hydrobromide is mainly used in the synthesis and preparation of phosphonium salt compounds . In chemical reactions, it can react with compounds having active hydroxyl groups to produce corresponding phosphonium salt derivatives . These phosphonium salt compounds exhibit good chemical stability and show certain catalytic activity in various organic transformation reactions, such as reduction reactions and coupling reactions .
Molecular Mechanism
The molecular mechanism of Triphenylphosphine hydrobromide involves the protonation of triphenylphosphine by HBr to form the phosphonium bromide salt . This is followed by the deprotonation of the salt to form Triphenylphosphine hydrobromide .
准备方法
Synthetic Routes and Reaction Conditions: Triphenylphosphine hydrobromide can be synthesized by reacting triphenylphosphine with hydrobromic acid. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The resulting product is a white crystalline solid that is soluble in organic solvents .
Industrial Production Methods: In industrial settings, triphenylphosphine hydrobromide is produced by the same method but on a larger scale. The reaction is carefully controlled to ensure high purity and yield of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
化学反应分析
Types of Reactions: Triphenylphosphine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a source of hydrogen bromide in substitution reactions, where it can replace other functional groups with bromine.
Reduction Reactions: It can be used in the reduction of certain organic compounds, such as the reduction of sulfoxides to sulfides.
Formation of Phosphonium Salts: It reacts with alkyl halides to form phosphonium salts, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Reagents: Hydrobromic acid, alkyl halides, sulfoxides
Conditions: Room temperature, mild reaction conditions
Major Products Formed:
Phosphonium Salts: Formed from the reaction with alkyl halides
Sulfides: Formed from the reduction of sulfoxides
相似化合物的比较
Triphenylphosphine: A related compound that is used as a reducing agent and catalyst in organic synthesis.
Tributylphosphine: Another phosphine compound with similar applications but different reactivity and solubility properties.
Uniqueness: Triphenylphosphine hydrobromide is unique in its ability to act as a mild source of anhydrous hydrogen bromide, making it particularly useful in reactions that require precise control over bromine addition. Its ability to form phosphonium salts also sets it apart from other phosphine compounds .
属性
IUPAC Name |
triphenylphosphane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSYDJVRTHCWFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
603-35-0 (Parent) | |
| Record name | Triphenylphosphine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006399811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70213928 | |
| Record name | Triphenylphosphine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6399-81-1 | |
| Record name | Triphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6399-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylphosphine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006399811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylphosphine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylphosphine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B32963.png)


![(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester](/img/structure/B32968.png)






![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)

